molecular formula C18H20Br2N2O2S B15098150 1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B15098150
M. Wt: 488.2 g/mol
InChI Key: KDDNZUWRKMINPT-UHFFFAOYSA-N
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Description

1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 4-(2,4-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce a variety of substituted piperazines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a crucial role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
  • 1-(2,5-Difluorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
  • 1-(2,5-Dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Uniqueness

1-(2,5-Dibromobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties.

Properties

Molecular Formula

C18H20Br2N2O2S

Molecular Weight

488.2 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine

InChI

InChI=1S/C18H20Br2N2O2S/c1-13-3-6-17(14(2)11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-5-16(18)20/h3-6,11-12H,7-10H2,1-2H3

InChI Key

KDDNZUWRKMINPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br)C

Origin of Product

United States

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